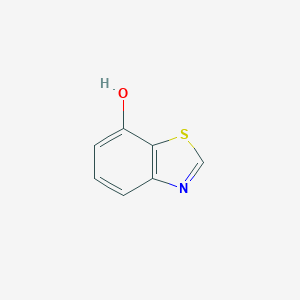

1,3-Benzothiazol-7-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOZFOSNJSZJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632596 | |

| Record name | 1,3-Benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163298-73-5 | |

| Record name | 1,3-Benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1,3 Benzothiazol 7 Ol and Its Analogs

Regioselective Synthesis and Functionalization Strategies

Regioselective synthesis is crucial for creating specifically substituted benzothiazoles, allowing for the precise placement of functional groups on the benzothiazole (B30560) core.

Direct C-H functionalization is a powerful tool for derivatizing the benzothiazole skeleton, avoiding the need for pre-functionalized starting materials. A notable method involves the regioselective functionalization at the C2 position. This process utilizes triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These intermediates are highly reactive towards a variety of O- and N-centered nucleophiles, leading to the formation of corresponding ethers and amines. This reaction proceeds under mild conditions.

Palladium-catalyzed C-H functionalization has also been employed for arylation at the C7 position of benzothiazoles using bromoarenes as coupling partners. nih.gov This method operates without the need for additional directing groups and utilizes a phosphine-free PdCl₂ catalyst. nih.gov The proposed mechanism involves a sulfur chelation N-assisted C-H bond activation, which directs the functionalization to the C7 position. nih.gov More recently, an iron(III)-catalyzed regioselective synthesis has been developed that reacts aryl isothiocyanates with electron-rich arenes like anisole (B1667542) and phenol (B47542) to produce the corresponding benzothiazoles. acs.org

Aryne-mediated synthesis provides a unique pathway to functionalized benzothiazoles, particularly for substitution at the 7-position. acs.orgresearchgate.net This strategy involves a one-pot reaction sequence that begins with the directed lithiation of substrates like 2,2-dimethyl-N-(3-halophenyl)propanethioamides. acs.org This initial step generates an aryne intermediate which then undergoes a cyclization reaction. The resulting aryllithium species can be quenched with various electrophiles to install a functional group selectively at the C7 position. acs.org This method is highly effective for creating a range of 7-substituted benzothiazole derivatives. researchgate.net

Synthesis of Specifically Substituted 1,3-Benzothiazol-7-ol Analogs

Introducing a hydroxyl group specifically at the 7-position of the benzothiazole ring requires precise regiochemical control. A common strategy is to start with a precursor that already contains a functional group at the desired position, which can later be converted to a hydroxyl group. One of the most effective methods involves the diazotisation of 7-aminobenzothiazole. This process typically involves treating the 7-amino derivative with nitrous acid, followed by hydrolysis of the resulting diazonium salt to yield the 7-hydroxybenzothiazole. The control of stoichiometry is critical in such reactions to achieve the desired product.

Halogenated benzothiazoles are important intermediates and target molecules in medicinal chemistry. Their synthesis can be achieved through various routes, often starting with halogenated precursors to ensure regioselectivity. nih.govresearchgate.net

Common synthetic strategies include:

Intramolecular cyclization of ortho-halogenated analogs : This involves the cyclization of starting materials like ortho-halothioureas, which can be catalyzed by transition metals such as Cu(I) and Pd(II). nih.govresearchgate.net

Reaction of ortho-halogenated anilines : These precursors can react with reagents like dithiocarbamates or carbon disulfide to form the benzothiazole ring. nih.govnih.gov For example, 2-iodoanilines can be used in an Ullmann-type reaction with sodium dithiocarbamates to produce 2-aminobenzothiazoles. nih.gov

Photocatalyst-free intramolecular cross-coupling : Halogenated thiobenzanilides, particularly brominated derivatives, can undergo dehalogenative cyclization upon irradiation with visible light to yield benzothiazoles. chemrxiv.org

Table 2: Examples of Synthesized Halogenated Benzothiazole Derivatives This table is interactive and allows for sorting and searching.

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Iodoanilines | Sodium dithiocarbamates, Cu(OAc)₂, Cs₂CO₃, DMF, 120°C | 2-Aminobenzothiazoles | nih.gov |

| 3-chloro-4-fluoroaniline | Potassium thiocyanate, Bromine (catalyst) | 6-chloro-7-fluoro-2-aminobenzothiazole | researchgate.net |

| Brominated thiobenzanilides | Visible light irradiation (photocatalyst-free) | 2-Arylbenzothiazoles | chemrxiv.org |

| 3-Hydroxy-1H-pyrido[2,1-b]benzothiazol-1-one | Sulphuryl chloride | 2-chloro-3-hydroxy-1H-pyrido[2,1-b]benzothiazol-1-one | tandfonline.com |

Synthesis of Azo Dyes Incorporating 1,3-Benzothiazole

The synthesis of azo dyes incorporating the 1,3-benzothiazole scaffold is a well-established area of color chemistry, primarily leveraging the versatility of the diazo-coupling reaction. This reaction typically involves the diazotization of a primary aromatic amine to form a reactive diazonium salt, which then undergoes electrophilic substitution with an electron-rich coupling component, such as a phenol or an aniline (B41778) derivative. In the context of 1,3-benzothiazole, this can be achieved in two principal ways: either by using an amino-substituted benzothiazole as the diazo component or by employing a hydroxy- or amino-substituted benzothiazole as the coupling component.

While direct literature on the synthesis of azo dyes from this compound is not extensively detailed, the synthesis can be extrapolated from established methods for analogous benzothiazole derivatives. A plausible and common strategy involves the diazotization of an amino-substituted benzothiazole, which is then coupled with a suitable aromatic compound. For instance, 2-amino-6-substituted benzothiazoles are frequently used as the diazo component. analis.com.mynih.gov

A general procedure for the synthesis of benzothiazole-based azo dyes is as follows: The chosen amino-benzothiazole is dissolved in an acidic medium, such as a mixture of glacial acetic acid and propionic acid, and cooled to a low temperature, typically between 0 and 5°C. nih.gov A solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) is then added portion-wise to the cooled solution to effect diazotization. nih.gov The resulting diazonium salt solution is subsequently added to a cooled solution of the coupling component, which could be a phenol, naphthol, or an aniline derivative, often dissolved in an appropriate solvent and sometimes in the presence of a base like sodium hydroxide (B78521) or a buffer like sodium acetate (B1210297) to facilitate the coupling reaction. nih.govekb.eg The reaction mixture is stirred for a period to ensure complete reaction, and the resulting azo dye, which is often a colored precipitate, is then collected. analis.com.myekb.eg

For example, a series of novel benzothiazole-based azo dyes were synthesized by the diazotization of 2-amino-6-substituted benzothiazoles followed by coupling with 4-imino-3,4-dihydro-2H-pyrimido[2,1-b] analis.com.myorganic-chemistry.orgbenzothiazole-2-one in a neutral medium. analis.com.my Similarly, coumarin-benzothiazole based azo dyes have been synthesized by diazotizing substituted 2-amino benzothiazoles and coupling the resulting diazonium salt with 4-hydroxycoumarin (B602359) in an ice-cold aqueous potassium hydroxide solution. uomphysics.net

In a hypothetical synthesis involving a 7-hydroxy-1,3-benzothiazole derivative, it would most likely serve as the coupling component due to the activating nature of the hydroxyl group. The synthesis would involve the preparation of a diazonium salt from a suitable aromatic or heteroaromatic amine, which would then be reacted with this compound under alkaline or neutral conditions to yield the corresponding 2-arylazo-1,3-benzothiazol-7-ol. The reaction conditions, such as temperature, pH, and solvent, would be critical in optimizing the yield and purity of the final product.

The following table provides a summary of representative synthetic approaches for benzothiazole-based azo dyes, which could be adapted for derivatives of this compound.

| Diazo Component | Coupling Component | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Amino-6-substituted benzothiazoles | 4-Imino-3,4-dihydro-2H-pyrimido[2,1-b] analis.com.myorganic-chemistry.orgbenzothiazole-2-one | Diazotization with NaNO₂ in H₂SO₄; Coupling in glacial acetic acid and propionic acid | analis.com.my |

| Substituted 2-amino benzothiazole | 4-Hydroxycoumarin | Diazotization with NaNO₂ in HCl; Coupling in aqueous KOH | uomphysics.net |

| 2-Amino-1,3-benzothiazole | Substituted anilines and phenols | Diazotization followed by coupling in appropriate reaction conditions | rsc.org |

| 2-Amino-thiazole | Pyridone derivatives | Diazo-coupling reaction | google.com |

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound and its derivatives, including the azo dyes synthesized from them, are crucial steps to ensure the removal of unreacted starting materials, by-products, and other impurities. The choice of purification technique depends on the physical and chemical properties of the target compound, such as its solubility, polarity, and stability.

For the final azo dye products, which are often solids, a common initial purification step is filtration of the crude product from the reaction mixture, followed by thorough washing. analis.com.myjchps.com The washing solvent is chosen based on the solubility of the impurities and the insolubility of the product. Water is frequently used to remove inorganic salts and other water-soluble by-products. analis.com.myjchps.com Organic solvents, such as ethanol, may also be used for washing. researchgate.net

Recrystallization is a widely employed technique for the purification of solid benzothiazole derivatives and azo dyes. analis.com.myjchps.com This method relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. Ethanol is a commonly reported solvent for the recrystallization of benzothiazole-based azo dyes. analis.com.myjchps.com The choice of the recrystallization solvent is critical and may require some experimentation to find the optimal one. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Column chromatography is a powerful technique for the separation and purification of compounds from a mixture. analis.com.mymdpi.com This method is particularly useful when dealing with complex mixtures or when a high degree of purity is required. In column chromatography, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For benzothiazole derivatives, a common solvent system used as the eluent is a mixture of hexane (B92381) and ethyl acetate in varying ratios. analis.com.my The fractions collected from the column are then analyzed, for example by thin-layer chromatography (TLC), and those containing the pure product are combined and the solvent is evaporated.

The progress of the purification process is often monitored by thin-layer chromatography (TLC) . ekb.egresearchgate.net TLC is a quick and simple method to assess the purity of a compound and to identify the components of a mixture. By comparing the TLC profile of the purified product with that of the crude mixture and the starting materials, the effectiveness of the purification can be determined.

The following table summarizes the common purification techniques used for benzothiazole derivatives and their azo dyes.

| Technique | Description | Typical Solvents/Materials | Reference |

|---|---|---|---|

| Filtration and Washing | Separation of the solid product from the reaction mixture, followed by washing to remove soluble impurities. | Water, Ethanol | analis.com.myjchps.comresearchgate.net |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Benzene (B151609) | analis.com.myekb.egjchps.com |

| Column Chromatography | Separation of a mixture based on the differential adsorption of its components to a stationary phase. | Silica gel (stationary phase), Hexane/Ethyl acetate (mobile phase) | analis.com.mymdpi.com |

| Thin-Layer Chromatography (TLC) | Monitoring the progress of a reaction and the purity of a compound. | Silica gel plates, various solvent systems | ekb.egresearchgate.net |

Iii. Advanced Characterization Techniques for 1,3 Benzothiazol 7 Ol Structures

Spectroscopic Analysis of 1,3-Benzothiazol-7-ol and its Derivatives

Spectroscopic techniques are indispensable for probing the molecular structure of benzothiazole (B30560) derivatives. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. nih.gov

For benzothiazole derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum (around 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern on the benzene (B151609) ring. Similarly, the carbon atoms of the benzothiazole core can be assigned in the ¹³C NMR spectrum. The analysis of a series of benzazoles and benzazolidine-2-thiones has been used to estimate their tautomeric equilibrium in solution by examining the chemical shifts of C4 and C7 signals. mdpi.com

Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed for the complete and unambiguous assignment of all proton and carbon signals, even in complex derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzothiazole Derivatives

| Compound | ¹H NMR (Solvent, Frequency) δ [ppm] | ¹³C NMR (Solvent, Frequency) δ [ppm] | Source |

|---|---|---|---|

| N-(4-chlorophenyl)-N'-((4-methylphenyl)sulfonyl)formimidamide derivative of benzothiazole (3a) | (DMSO, 500 MHz) 2.36 (s, 3H), 4.89 (d, J = 6.0 Hz, 2H), 6.91 (t, J = 6.5 Hz, 1H), 7.11 (t, J =7.5 Hz, 1H), 7.38-7.44 (m, 5H), 7.51 (d, J = 7.0 Hz, 1H), 7.61 (d, J = 7.5 Hz, 1H), 7.76 (d, J = 7.5 Hz, 2H), 7.87 (s, 1H), 9.27 (t, J = 6.0 Hz, 1H), 9.33 (d, J = 7.0 Hz, 1H) | (DMSO, 125 MHz) 21.6, 61.3, 112.1, 113.6, 115.6, 118.1, 119.8, 122.9, 127.3, 128.0, 129.1, 129.2, 130.2, 130.6, 132.6, 132.8, 133.4, 134.3, 135.6, 145.0, 160.8 | rsc.org |

| N-(4-bromophenyl)-N'-((4-methylphenyl)sulfonyl)formimidamide derivative of benzothiazole (3p) | (CDCl₃, 500 MHz) 2.34 (s, 3H), 4.93 (d, J = 7.0 Hz, 2H), 6.73 (t, J = 7.0 Hz, 1H), 6.96-7.01 (m, 2H), 7.17-7.26 (m, 3H), 7.30-7.39 (m, 3H), 7.46 (s, 1H), 7.69 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.5 Hz, 2H), 9.27 (d, J = 7.0 Hz, 1H) | (CDCl₃, 125 MHz) 21.6, 60.5, 112.9, 114.4, 114.6, 118.0, 118.4, 122.2, 124.0, 127.3, 127.5, 128.5, 128.8, 129.8, 132.1, 133.4, 134.1, 135.0, 135.1, 145.1, 160.1 | rsc.org |

| 6-methoxy benzothiazol-2-amine Schiff-base derivative | Not explicitly detailed | Not explicitly detailed, but 2D NMR (COSY, HSQC, HMBC) was used for characterization. | researchgate.net |

Note: The data presented are for derivatives and not the parent this compound. The complexity of the spectra reflects the specific substitutions on the benzothiazole core.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of moderately polar molecules like benzothiazole derivatives, often showing the protonated molecule [M+H]⁺. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of newly synthesized derivatives and distinguishing between compounds with the same nominal mass. rsc.orgnih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Benzothiazole Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| N-(4-chlorophenyl)-N'-((4-methylphenyl)sulfonyl)formimidamide derivative of benzothiazole (3a) | [M+H]⁺ | 439.0878 | 439.0880 | rsc.org |

| N-(4-bromophenyl)-N'-((4-methylphenyl)sulfonyl)formimidamide derivative of benzothiazole (3p) | [M+H]⁺ | 483.0373 | 483.0379 | rsc.org |

| N-(2,4-dimethylphenyl)-N'-((4-methylphenyl)sulfonyl)formimidamide derivative of benzothiazole (3l) | [M+H]⁺ | 419.1424 | 419.1432 | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. For this compound and its derivatives, IR spectra would show characteristic bands for O-H stretching (for the hydroxyl group), C=N stretching of the thiazole (B1198619) ring, C=C stretching of the aromatic ring, and C-S bond vibrations. nih.gov

For example, in a series of novel benzothiazole-based azo dyes, characteristic IR peaks were observed for -N=N- (azo group), Ar-C-H, and -OH groups. jchps.com In another study, the IR spectrum of 7-nitro-2-phenylimidazo[2,1-b] rsc.orgresearchgate.netbenzothiazole showed characteristic bands at 1523 and 1337 cm⁻¹ corresponding to the nitro group. nih.gov The IR spectrum of the parent benzothiazole shows distinctive peaks for C=C stretching (1460 cm⁻¹), C=N stretching (1640 cm⁻¹), and C-H bending (814 and 868 cm⁻¹). researchgate.net

UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic systems like benzothiazoles, these spectra are characterized by absorption bands corresponding to π → π* transitions. nih.gov

The position of the maximum absorption wavelength (λmax) can be influenced by the solvent, a phenomenon known as solvatochromism. This behavior is particularly pronounced in benzothiazole derivatives containing donor-acceptor groups. Studies on novel benzothiazole-based azo dyes have shown strong solvatochromic performance, where the λmax shifts in response to the polarity of different solvents, which is attributed to interactions like hydrogen bond formation between the dye molecule and the solvent. jchps.comresearchgate.net This effect can be analyzed to understand the difference in dipole moments between the ground and excited states of the molecule. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

The analysis of a co-crystal of 1,3-benzothiazole with oxalic acid revealed that the benzothiazole molecule is essentially planar. nih.gov Similarly, the crystal structure of 1,3-benzothiazole-2(3H)-selone showed the molecule to be almost planar due to an extended chain of conjugated bonds. researchgate.net These studies are crucial for understanding the solid-state properties and intermolecular forces that govern the material's characteristics.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Benzothiazole Co-crystal

| Parameter | 1,3-Benzothiazole–oxalic acid (2/1) | Source |

|---|---|---|

| Formula | C₇H₅NS·0.5C₂H₂O₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 4.0231 (3) | nih.gov |

| b (Å) | 26.039 (2) | nih.gov |

| c (Å) | 8.5605 (6) | nih.gov |

| β (º) | 116.064 (3) | nih.gov |

| V (ų) | 805.58 (10) | nih.gov |

| Z | 4 | nih.gov |

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for the analysis of benzothiazole derivatives. nih.govnih.gov

These methods typically employ a reverse-phase (RP) column (e.g., C18) where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Separation is based on the differential partitioning of the analytes between the two phases. The purity of a sample can be determined by the presence of a single major peak in the chromatogram, with the peak area being proportional to the concentration. UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. sielc.com These techniques are often coupled with mass spectrometry (LC-MS) for simultaneous separation and identification of compounds and their impurities. nih.govnih.gov

Iv. Pharmacological and Biological Investigations of 1,3 Benzothiazol 7 Ol Derivatives

Antimicrobial Activity Studies

The benzothiazole (B30560) scaffold is a key component in various clinically approved antimicrobial drugs. nih.gov Its derivatives have shown a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. nih.govresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 1,3-benzothiazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity can be influenced by the nature and position of substituents on the benzothiazole ring system.

For instance, certain dichloropyrazole-based benzothiazole analogues have shown better inhibitory activity against Gram-positive strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.0156 to 0.25 µg/mL, and against Gram-negative strains with MICs of 1–4 µg/mL, which was superior to the standard drug novobiocin. nih.gov Another study highlighted that benzothiazole derivatives of isatin were more effective against Gram-negative bacteria. nih.gov Specifically, one compound exhibited excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the reference drug ciprofloxacin. nih.gov

Furthermore, thiazolidin-4-one derivatives of benzothiazole have been found to be active, with some compounds showing MIC values between 0.09–0.18 mg/ml against Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin. nih.gov Similarly, certain 2,5-disubstituted furan benzothiazole derivatives displayed potent activity, with MIC values as low as 1.6 μM. nih.gov

Interactive Table: Antibacterial Activity of Selected 1,3-Benzothiazol-7-ol Derivatives

| Derivative Type | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Dichloropyrazole-based | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-based | Gram-negative strains | 1–4 µg/mL | nih.gov |

| Isatin-benzothiazole | E. coli | 3.1 μg/ml | nih.gov |

| Isatin-benzothiazole | P. aeruginosa | 6.2 μg/ml | nih.gov |

| Thiazolidin-4-one | P. aeruginosa, E. coli | 0.09–0.18 mg/ml | nih.gov |

| 2,5-disubstituted furan | S. cerevisiae | 1.6 μM | nih.gov |

A significant area of investigation has been the antitubercular potential of benzothiazole derivatives, particularly against drug-resistant strains of Mycobacterium tuberculosis. nih.gov Novel benzothiazole–pyrimidine hybrids have shown high activity against drug-sensitive strains, with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov

Crucially, some of these compounds also demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govresearchgate.net For example, compounds 5c and 15 showed MICs of 0.98 and 1.95 µg/mL against an MDR strain, and 3.9 and 7.81 µg/mL against an XDR strain, respectively. nih.govresearchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes like DprE1. nih.govnih.gov

Interactive Table: Antitubercular Activity of Benzothiazole-Pyrimidine Hybrids

| Compound | M. tuberculosis Strain | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| 5c | Drug-Sensitive | 0.24 | nih.gov |

| 15 | Drug-Sensitive | 0.48 | nih.gov |

| 5c | MDR | 0.98 | nih.govresearchgate.net |

| 15 | MDR | 1.95 | nih.govresearchgate.net |

| 5c | XDR | 3.9 | nih.govresearchgate.net |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Certain benzothiazole derivatives have been identified as potent biofilm inhibitors. nih.govresearchgate.net One study identified a novel benzothiazole derivative, SN12, that demonstrated remarkable biofilm inhibition against Pseudomonas aeruginosa at nanomolar concentrations (IC50 = 43.3 nmol/L). researchgate.net

Furthermore, these compounds can exhibit synergistic effects when combined with conventional antibiotics. For instance, the aforementioned derivative, SN12, was found to slow the development of resistance to ciprofloxacin and tobramycin. researchgate.net This suggests that benzothiazole derivatives could be used as adjuvants to enhance the efficacy of existing antibacterial agents. figshare.com

Antifungal Activities

In addition to their antibacterial properties, 1,3-benzothiazole derivatives have also been investigated for their antifungal activities. nih.govresearchgate.netresearchgate.net Studies have shown that these compounds can be effective against a range of pathogenic fungi. For example, newly synthesized benzo[d]thiazole derivatives displayed significant antifungal activity against Aspergillus niger. nih.gov

Research has also explored the efficacy of these derivatives against various Candida species. One study re-synthesized ten benzothiazole derivatives and evaluated their antifungal activity, finding that compounds with chlorine substituents on the benzothiazole ring were particularly effective. researchgate.net Compound 4d from this series was identified as the most potent derivative against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net

Antiviral Activities

The antiviral potential of benzothiazole derivatives is another active area of research. mdpi.com These compounds have been evaluated against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza A virus. researchgate.netnih.gov

For instance, hybrid benzothiazolyl-coumarins have shown potent anti-HIV activity, with one 6-chlorobenzothiazole derivative exhibiting a promising effect with an EC50 < 7 μg/ml. nih.gov In the context of anti-herpes agents, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated the ability to reduce viral plaques of HSV-1 by 50–61%. nih.gov Additionally, novel flavonoid derivatives containing a benzothiazole moiety have shown outstanding in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). dntb.gov.uasciety.org

Anticancer / Antitumor Research

The benzothiazole scaffold is considered a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent antitumor activities against a wide array of cancer cell lines. researchgate.netnih.govresearchgate.nettandfonline.com These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation. nih.govresearchgate.net

Fluorinated 2-aryl benzothiazole derivatives have shown significant antitumor activity. For example, derivatives with hydroxyl substituents on the phenyl ring exhibited potent activity against the MCF-7 human breast adenocarcinoma cell line, with GI50 values as low as 0.4 µM. nih.gov Benzamide-based benzothiazole-2-thiol derivatives have also demonstrated broad-spectrum antiproliferative activities against multiple human cancer cell lines, with some compounds showing IC50 values ranging from 1.1 µM to 8.8 µM. nih.gov

Furthermore, a series of 2-aminobenzothiazole hybrids linked to other heterocyclic moieties like thiazolidine-2,4-dione have been synthesized and evaluated. tandfonline.com One such compound was highly potent against HCT-116, HEPG-2, and MCF-7 cancer cell lines, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. tandfonline.com This particular compound also demonstrated significant inhibitory activity against VEGFR-2, a key target in cancer therapy, with an IC50 of 91 nM. tandfonline.com A study on newly developed benzothiazole derivatives identified compound B7, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and was found to inhibit both AKT and ERK signaling pathways. nih.gov

Interactive Table: Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Fluorinated 2-aryl benzothiazole | MCF-7 | 0.4 µM (GI50) | nih.gov |

| Benzamide-based benzothiazole-2-thiol | Various | 1.1 - 8.8 µM (IC50) | nih.gov |

| 2-aminobenzothiazole-thiazolidin-2,4-dione hybrid | MCF-7 | 3.84 µM (IC50) | tandfonline.com |

| 2-aminobenzothiazole-thiazolidin-2,4-dione hybrid | HCT-116 | 5.61 µM (IC50) | tandfonline.com |

| 2-aminobenzothiazole-thiazolidin-2,4-dione hybrid | HEPG-2 | 7.92 µM (IC50) | tandfonline.com |

Selective Activity Against Aneuploid Cell Lines

Current research data does not provide specific information regarding the selective activity of this compound derivatives against aneuploid cell lines. However, broader studies have demonstrated the cytotoxic properties of benzothiazole derivatives against various human carcinoma cell lines. For instance, in a study involving the human lung carcinoma cell line LungA549, certain benzothiazole derivatives, such as N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol, exhibited mild cytotoxic properties. researchgate.net

Structure-Activity Relationship (SAR) Studies in Anticancer Potency

The anticancer potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any attached moieties. nih.gov Structure-activity relationship (SAR) studies have been instrumental in understanding these influences and in guiding the design of more potent anticancer agents. nih.govaip.org

The introduction of various substituents allows for the modulation of the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. nih.govaip.org Key anticancer mechanisms associated with benzothiazole derivatives include tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis through the activation of Reactive Oxygen Species (ROS). nih.gov

Several studies have elucidated specific SAR trends:

Substitution on the Phenyl Ring: In a series of benzamide-based benzothiazole derivatives, para-substitutions on the phenyl ring of the benzamide group were found to be crucial for effective inhibition of human glutathione S-transferase P1-1 (hGSTP1-1), an enzyme implicated in cancer chemotherapy resistance. nih.gov

Hydroxy and Methoxy Groups: The presence of a 4-hydroxy moiety on a benzylidene-hydrazino group at the C-2 position of the benzothiazole scaffold has been shown to remarkably enhance anti-tumor potential. nih.gov Conversely, replacing the 4-hydroxy group with a 4-methoxy group led to a decrease in activity. nih.gov

Fluorine Substituents: Fluorinated 2-aryl benzothiazole derivatives have demonstrated significant anticancer activity. Specifically, derivatives with hydroxyl substituents at the third and fourth positions of the phenyl ring exhibited potent activity against the MCF-7 breast cancer cell line. nih.gov

Thiourea Moiety: The incorporation of a thiourea group has been shown to enhance the antiproliferative activity of benzothiazole derivatives, particularly against the U-937 human macrophage cell line. nih.govsci-hub.se

Indole Moiety: Indole-based benzothiazole derivatives have shown considerable anticancer activity against a panel of cancer cell lines, including HT-29, H460, A549, and MDA-MB-231. tandfonline.com

| Compound | Cell Line | IC50 (µM) | Reference |

| Hydrazine based benzothiazole | HeLa | 2.41 | nih.gov |

| Hydrazine based benzothiazole | COS-7 | 4.31 | nih.gov |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | 9.76 | nih.gov |

| Thiourea containing benzothiazole | U-937 | 16.23 ± 0.81 | nih.govsci-hub.se |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | 0.024 | tandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | H460 | 0.29 | tandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | A549 | 0.84 | tandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 | 0.88 | tandfonline.com |

Anti-inflammatory and Analgesic Properties

Benzothiazole and its derivatives are recognized for their significant anti-inflammatory and analgesic properties. jyoungpharm.orgnih.gov These compounds are believed to exert their anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

In vivo studies have demonstrated the efficacy of newly synthesized benzothiazole derivatives. For instance, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were investigated for their anti-inflammatory and analgesic activities. nih.gov

Anti-inflammatory Activity: In a carrageenan-induced rat paw edema model, compounds 17c and 17i showed significant inhibition of edema at 1, 2, and 3 hours post-treatment. nih.gov The anti-inflammatory activity of these derivatives is influenced by substitutions on the benzothiazole core, with electron-rich groups like -NH or -OH enhancing activity. jyoungpharm.orgpreprints.org

Analgesic Activity: In an analgesic activity experiment, compounds 17c, 17g, and 17i demonstrated notable analgesic effects, with ED50 values comparable to the standard drug celecoxib. nih.gov The presence of both an amide group (NHC=O) and an iodo group on the benzene (B151609) ring was found to be crucial for potent analgesic activity. jyoungpharm.org

| Compound | Anti-inflammatory Activity (% inhibition of edema at 3h) | Analgesic Activity (ED50 in µM/kg at 2h) | Reference |

| 17c | 80% | 89 | nih.gov |

| 17i | 78% | 69 | nih.gov |

| 17g | Not specified | 156 | nih.gov |

| Celecoxib (standard) | Not specified | 70 | nih.gov |

| 3C | 78.11% | 68 | jyoungpharm.org |

| 3E | 76.14% | 75 | jyoungpharm.org |

Antidiabetic Applications

The benzothiazole scaffold is a key component in the development of potential antidiabetic agents. researchgate.netannalsofrscb.ro Researchers have been actively exploring benzothiazole derivatives for their hypoglycemic effects. annalsofrscb.roresearchgate.net

One of the mechanisms through which benzothiazole derivatives may exert their antidiabetic effect is by potentiating the action of insulin, either by increasing its secretion from pancreatic beta cells or by enhancing its release from a bound form. Some derivatives have also been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes. nih.gov

In a study evaluating the in-vivo anti-diabetic activity of four benzothiazole derivatives in alloxan-induced diabetic rats, all tested compounds showed a significant reduction in blood glucose levels. ijmrset.com

| Compound | Initial Blood Glucose (mg/dl) | Final Blood Glucose (mg/dl) | % Reduction | Reference |

| Derivative A | 268.6 | 177.5 | 33.9% | ijmrset.com |

| Derivative B | 275.4 | 192.3 | 30.18% | ijmrset.com |

| Derivative C | 275.3 | 178.2 | 35.25% | ijmrset.com |

| Derivative D | 265.3 | 170.6 | 35.67% | ijmrset.com |

Other Pharmacological Activities

Benzothiazole derivatives have emerged as promising candidates for the development of new anticonvulsant therapies. nih.govnih.gov The anticonvulsant activity of these compounds is often evaluated using animal models such as the maximal electroshock (MES) test. mdpi.com

The structure of benzothiazole derivatives plays a crucial role in their anticonvulsant efficacy. For instance, substitutions on the benzothiazole nucleus can significantly influence their activity. mdpi.com Studies have shown that the position of substituents on attached phenyl rings can also impact anticonvulsant properties. mdpi.com

The benzothiazole nucleus is a key structural feature in a number of compounds with anthelmintic properties. nih.govresearchgate.net Various derivatives of benzothiazole have been synthesized and evaluated for their ability to combat parasitic worms. amazonaws.com

In one study, novel benzothiazole derivatives were screened for their anthelmintic activity using earthworms. amazonaws.com The results indicated that several of the synthesized compounds exhibited good anthelmintic activity when compared to the standard drug Albendazole. amazonaws.com

Antioxidant Activity

Derivatives of benzothiazole are recognized for their potential to act as antioxidant agents, a property often attributed to their chemical structure which can accommodate electron delocalization and stabilization of free radicals. nih.govresearchgate.net The presence of a hydroxyl group, as in this compound derivatives, is anticipated to be a significant contributor to this activity. Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl group, thereby neutralizing the reactive oxygen species (ROS) that can lead to oxidative stress and cellular damage. nih.gov

In studies on related benzothiazole structures, the antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test. mdpi.com For instance, a study on multifunctional benzothiazole derivatives for skin damage highlighted that a catecholic functionality (two hydroxyl groups on the benzene ring) resulted in significant antioxidant activity, with an IC50 value of 3.27 µg/mL in the DPPH assay. mdpi.com This suggests that the hydroxyl group at the 7-position of this compound could play a crucial role in its antioxidant potential.

| Compound | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole with catecholic functionality | DPPH | 3.27 | mdpi.com |

Enzyme Inhibition (e.g., Carbonic Anhydrase, DprE1)

Benzothiazole derivatives have been extensively investigated as inhibitors of various enzymes, playing a role in the management of several diseases. anadolu.edu.trnih.gov While specific studies on this compound derivatives as inhibitors of carbonic anhydrase and DprE1 are not widely available, the broader class of benzothiazoles has shown significant inhibitory activity against these and other enzymes.

For example, certain benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's disease. anadolu.edu.tr In one study, a synthesized benzothiazole derivative, compound 4f , exhibited potent inhibition of both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. anadolu.edu.tr

Furthermore, other research has focused on the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms. nih.gov A series of novel benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity and their ability to inhibit the DHPS enzyme. One of the most active compounds, 16b , which contains a pyrazolone ring, showed an IC50 value of 7.85 μg/mL against DHPS, comparable to the standard drug sulfadiazine. nih.gov

The inhibitory potential of benzothiazole derivatives is often attributed to their ability to interact with the active site of the target enzyme through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | anadolu.edu.tr |

| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | anadolu.edu.tr |

| Compound 16b | Dihydropteroate Synthase (DHPS) | 7.85 µg/mL | nih.gov |

Neuroprotective Activity

The neuroprotective potential of benzothiazole derivatives has been a subject of significant interest, particularly in the context of neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). anadolu.edu.trresearchgate.netnih.govmdpi.com The benzothiazole scaffold is a key component of Riluzole, a drug used in the treatment of ALS. researchgate.netnih.gov

The neuroprotective effects of these compounds are often linked to their ability to modulate various pathways involved in neuronal cell death and dysfunction. For instance, some benzothiazole derivatives have been shown to inhibit enzymes like AChE and MAO-B, which are involved in the degradation of neurotransmitters and the generation of oxidative stress in the brain. anadolu.edu.trnih.gov By inhibiting these enzymes, these compounds can help to restore cholinergic function and reduce neuronal damage.

In addition to enzyme inhibition, some benzothiazole derivatives may exert their neuroprotective effects through other mechanisms, such as the inhibition of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov Certain synthesized benzothiazole compounds have demonstrated the ability to inhibit the formation of Aβ plaques. nih.gov

While direct studies on the neuroprotective activity of this compound derivatives are limited, the established neuroprotective profile of the broader benzothiazole class suggests that this specific scaffold could be a promising starting point for the development of new neuroprotective agents.

Mechanistic Investigations of Biological Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This section explores the use of computational and experimental techniques to elucidate their interactions with biological targets.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational tool that is widely used to predict the binding orientation and affinity of a small molecule to a target protein. wjarr.combiointerfaceresearch.comresearchgate.net In the context of benzothiazole derivatives, docking studies have provided valuable insights into their interactions with the active sites of various enzymes and receptors. wjarr.combiointerfaceresearch.comnih.gov

These studies have revealed that the benzothiazole ring can engage in a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with the amino acid residues of the target protein. nih.gov For example, in a study of benzothiazole derivatives as potential anticonvulsant agents, molecular docking revealed that the compounds could form hydrogen bonds with key residues in the active site of GABA-aminotransferase. wjarr.comresearchgate.net

In another study focusing on antimicrobial agents, docking of benzothiazole derivatives into the active site of dihydroorotase showed the formation of hydrogen bonds with LEU222 and ASN44 residues. nih.gov The bulky thiazole (B1198619) and naphthalene rings were also found to have strong hydrophobic interactions at the entrance of the active site, which could interfere with substrate binding. nih.gov

These computational models are instrumental in understanding the structure-activity relationships of these compounds and in guiding the design of new derivatives with improved potency and selectivity.

DNA Binding and Cleavage Studies

The interaction of small molecules with DNA is a key area of research in the development of new anticancer and antimicrobial agents. Benzothiazole derivatives have been shown to bind to DNA through various modes, including intercalation and groove binding. biointerfaceresearch.comnih.gov

Studies have shown that the planar aromatic structure of the benzothiazole ring allows it to intercalate between the base pairs of the DNA double helix. This interaction can lead to changes in the conformation of DNA and interfere with cellular processes such as replication and transcription.

Furthermore, some benzothiazole derivatives, particularly when complexed with metal ions, can induce DNA cleavage. biointerfaceresearch.com This cleavage can occur through oxidative or hydrolytic pathways and can lead to cell death. The efficiency and mechanism of DNA cleavage can be studied using techniques such as agarose gel electrophoresis. biointerfaceresearch.comnih.gov For instance, some novel thiazole-based cyanoacrylamide derivatives have been shown to exhibit enhanced DNA cleavage activity upon irradiation, suggesting a photo-activated mechanism involving the generation of reactive oxygen species. nih.gov

Mechanism of Resistance to Benzothiazole-based Drugs

The emergence of drug resistance is a major challenge in the treatment of infectious diseases. nih.govresearchgate.net Microorganisms can develop resistance to antimicrobial agents through various mechanisms, including the modification of the drug target, enzymatic inactivation of the drug, or active efflux of the drug from the cell. nih.govnih.gov

In the case of benzothiazole-based drugs, resistance can arise from mutations in the target enzyme that reduce the binding affinity of the drug. For example, resistance to benzothiazole inhibitors of DNA gyrase can result from mutations in the gyrase enzyme. nih.gov

Another mechanism of resistance is the increased expression of efflux pumps, which are membrane proteins that can actively transport drugs out of the bacterial cell, thereby reducing their intracellular concentration.

Understanding the mechanisms of resistance to benzothiazole-based drugs is essential for the development of new strategies to overcome this problem, such as the design of new derivatives that are less susceptible to resistance mechanisms or the use of combination therapies that target multiple cellular pathways.

V. Computational and Theoretical Studies of 1,3 Benzothiazol 7 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules like 1,3-Benzothiazol-7-ol. nih.govscirp.org DFT calculations, often using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), provide valuable insights into the molecule's geometry, stability, and reactivity. nih.govproteobiojournal.com These calculations are performed to optimize the molecular structure, determining the most stable conformation by finding the minimum energy state. proteobiojournal.comconsensus.app

The electronic properties of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater propensity for the molecule to undergo electron transfer. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO. For benzothiazole (B30560) derivatives, these calculations help explain global reactivity descriptors such as chemical hardness and potential. nih.gov The negative energy values of HOMO and LUMO are indicative of the stability of the compounds. nih.gov The distribution of the electron cloud in the HOMO orbital typically indicates the sites prone to electrophilic attack, while the LUMO distribution highlights sites susceptible to nucleophilic attack. For instance, in some benzothiazole derivatives, the HOMO electron cloud is localized on phenolic groups, identifying them as likely sites for nucleophilic reactions. nih.gov

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Relates to the molecule's ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | Energy difference between EHOMO and ELUMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, including this compound. By calculating the optimized molecular geometry, it is possible to predict theoretical bond lengths and bond angles. proteobiojournal.comnih.gov Furthermore, DFT can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. acs.org

The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Visible absorption spectra. This helps in understanding the electronic behavior of the molecule and the nature of its chromophores. scirp.org The comparison between calculated and experimental spectroscopic data serves as a crucial validation for the computational model. proteobiojournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.th For benzothiazole derivatives, 3D-QSAR models have been developed to predict their potential as inhibitors for specific biological targets, such as kinases. nih.gov

In a typical QSAR study, a dataset of benzothiazole derivatives with known biological activities is used. chula.ac.th Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can encode steric, electronic, and hydrophobic features. A statistical method, such as multiple linear regression, is then employed to build a model that correlates these descriptors with the observed activity. mdpi.com

A valid QSAR model possesses high correlation coefficients (r²) and cross-validated correlation coefficients (q² or r²(CV)), indicating its robustness and predictive power. nih.govmdpi.com Such models provide valuable insights into the structural requirements for enhancing the desired biological activity, guiding the design of new, more potent derivatives of this compound. nih.govchula.ac.th

In Silico ADMET Analysis and Pharmacokinetics Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction offers a rapid and cost-effective way to assess these properties at an early stage of drug discovery. ugm.ac.idmdpi.com

For benzothiazole derivatives, ADMET prediction studies are performed to evaluate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. researchgate.net Computational tools are used to calculate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. nih.gov

Studies on related compounds, such as 4-benzothiazole-7-hydroxyindolinyl diaryl ureas, have shown that specific substitutions on the benzothiazole ring system can lead to favorable pharmacokinetic (PK) properties, including low clearance and a small volume of distribution. nih.gov These predictions help in identifying and optimizing lead compounds with desirable pharmacokinetic profiles. researchgate.netresearchgate.net

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Absorption | Prediction of oral bioavailability and human intestinal absorption. | Determines how well the compound is absorbed into the bloodstream. nih.gov |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. | Affects where the compound goes in the body and its availability to act on the target. |

| Metabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes. | Indicates potential for drug-drug interactions and metabolic stability. researchgate.net |

| Excretion | Prediction of the route and rate of elimination from the body. | Influences dosing frequency and potential for accumulation. |

| Toxicity | Prediction of potential toxic effects, such as hepatotoxicity or carcinogenicity. | Crucial for assessing the safety profile of a potential drug. strath.ac.uk |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations can provide detailed insights into their behavior and interactions with biological macromolecules, such as proteins or enzymes. biointerfaceresearch.com

In a typical MD simulation, a ligand-protein complex, often obtained from molecular docking studies, is placed in a simulated physiological environment (e.g., a water box with ions). The forces between atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over a specific period, often nanoseconds. nih.gov

Analysis of the MD simulation trajectory can reveal the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds), and conformational changes that occur upon binding. strath.ac.ukresearchgate.net Parameters such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the complex over the simulation time. A stable complex is often indicated by low and consistent RMSD values. nih.govstrath.ac.uk These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. biointerfaceresearch.com

Vi. Applications in Materials Science and Industrial Research

Fluorescent Materials and Optical Properties

There is a notable lack of specific studies detailing the fluorescent and optical properties of 1,3-Benzothiazol-7-ol. However, the benzothiazole (B30560) ring is a well-known structural motif in many fluorescent compounds. The presence of this heterocyclic system often imparts fluorescent characteristics.

Imaging Reagents and Markers

Currently, there is no specific evidence of this compound being utilized as an imaging reagent or marker. However, the benzothiazole core is a fundamental component in several important imaging agents. The most prominent example is Pittsburgh Compound B (PiB), a derivative of 6-hydroxybenzothiazole, which is a widely used Positron Emission Tomography (PET) tracer for imaging amyloid-β plaques in the brains of individuals with Alzheimer's disease. The development of such agents highlights the potential of the hydroxy-substituted benzothiazole scaffold in designing probes for biological targets, although research has historically focused on the 6-hydroxy isomer rather than the 7-hydroxy form.

Electroluminescent Devices and Optoelectronic Applications

Detailed research on the application of this compound in electroluminescent devices and optoelectronics is not available. The broader family of benzothiazole derivatives, particularly 2-arylbenzothiazoles, has been explored for its utility in optoelectronic devices. These compounds can serve as electrophosphorescent emitters in the fabrication of Organic Light-Emitting Diodes (OLEDs), a critical technology for modern displays and lighting. The suitability of these materials stems from their structural and electronic properties, but specific data for this compound has not been reported.

Catalysis and Industrial Processes

There is no documented evidence of this compound being used as a catalyst in industrial processes. In chemical synthesis, it is cited as a reactant or intermediate for creating more complex molecules. For instance, a patent describes a reaction involving a derivative, 2-chloro-1,3-benzothiazol-7-ol, which itself requires a metal catalyst to proceed. rsc.org

Related compounds, such as 2-cyano-6-hydroxybenzothiazole, are used as intermediates in the synthesis of dyes and pigments. guidechem.com While this compound is available commercially and is listed in catalogs for materials science applications, its specific role in industrial processes remains largely undocumented in peer-reviewed literature.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Benzothiazol-7-ol critical for experimental design?

- Answer : The molecular formula is C₇H₅NOS with a molecular weight of 151.186 g/mol and an exact mass of 151.009 g/mol . Key properties include its melting point (data not explicitly listed but inferred from structural analogs) and solubility in polar solvents like ethanol or water under reflux conditions. The SMILES notation (Oc1cccc2c1[nH]nn2 ) and InChIKey (JMTMSDXUXJISAY-UHFFFAOYSA-N ) are essential for computational modeling and database referencing .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A common method involves cyclization reactions under reflux conditions. For example, Na₂S₂O₄ in aqueous ethanol can reduce intermediates to form the benzothiazole core. Alternative routes use TFA (trifluoroacetic acid) for deprotection or LiOH for hydrolysis of ester precursors. Multi-step syntheses often employ CDI (1,1'-carbonyldiimidazole) for amide bond formation .

Q. What safety considerations must be addressed when handling this compound in laboratory settings?

- Answer : While specific toxicity data for this compound is limited, analogs like 2,1,3-Benzothiadiazole require PPE (gloves, goggles) and ventilation due to potential irritancy. Follow protocols for waste disposal and avoid inhalation/ingestion. Refer to safety sheets for structurally related compounds, which emphasize "research use only" labeling .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Answer : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (151.009 g/mol ) and NMR spectroscopy to verify aromatic proton signals and hydroxyl group presence. Cross-reference spectral data with databases using the InChIKey (JMTMSDXUXJISAY-UHFFFAOYSA-N ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed for this compound derivatives?

- Answer : Apply triangulation by combining quantitative assays (e.g., IC₅₀ measurements) with qualitative structural analyses (e.g., XRD or docking studies). Cross-validate results using multiple cell lines or enzymatic models to isolate confounding variables. Methodological rigor, as seen in educational research, emphasizes iterative hypothesis testing and peer review .

Q. What methodological approaches optimize the stability of this compound under varying experimental conditions?

- Answer : Conduct accelerated stability studies under controlled pH, temperature, and light exposure. Monitor degradation via HPLC and compare with analogs (e.g., 2,1,3-Benzothiadiazole) to identify reactive sites. Store samples in anhydrous, dark conditions at -20°C to prevent hydroxyl group oxidation .

Q. How can computational chemistry enhance the design of this compound derivatives with targeted properties?

- Answer : Use density functional theory (DFT) to predict electron distribution at the hydroxyl and thiazole groups, guiding substitution patterns. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors. Validate predictions with synthetic analogs and SAR (structure-activity relationship) analyses .

Q. What strategies mitigate synthetic challenges in introducing substituents to the benzothiazole core?

- Answer : Optimize protecting groups (e.g., tert-butyl for hydroxyl) to prevent side reactions during functionalization. Employ microwave-assisted synthesis to reduce reaction times and improve yields. For electrophilic substitutions, use directing groups (e.g., nitro) to control regioselectivity .

Methodological Notes

- Data Contradiction Analysis : Cross-check results with orthogonal techniques (e.g., UV-Vis vs. fluorescence assays) and replicate experiments under standardized conditions .

- Experimental Design : Integrate DoE (Design of Experiments) principles to systematically vary parameters like solvent polarity, temperature, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。